molecular formula C14H16N2O3 B3337914 5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide CAS No. 832737-99-2

5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide

Cat. No. B3337914
CAS RN: 832737-99-2
M. Wt: 260.29 g/mol
InChI Key: LNSRMIZOLZVCRK-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as furan carbohydrazide and is synthesized through a well-established method.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to disrupt the cell membrane integrity of certain microorganisms, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide has significant biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to inhibit the growth of certain microorganisms, making it a potential candidate for the treatment of infections.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide in lab experiments include its high yield synthesis method and its potential applications in various fields. However, the limitations include the need for further investigation of its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide. One potential direction is the investigation of its potential use as an anti-inflammatory and anti-cancer agent. Another direction is the exploration of its potential use as an antimicrobial and antifungal agent. Further investigation is also needed to determine its toxicity and potential side effects. Overall, 5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide has significant potential for various scientific research applications and warrants further investigation.

Scientific Research Applications

5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its potential use as an antimicrobial and antifungal agent.

properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-3-5-12(10(2)7-9)18-8-11-4-6-13(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSRMIZOLZVCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171467
Record name 5-[(2,4-Dimethylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide

CAS RN

832737-99-2
Record name 5-[(2,4-Dimethylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,4-Dimethylphenoxy)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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